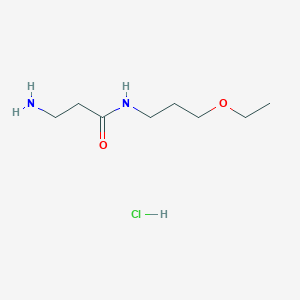

3-Amino-N-(3-ethoxypropyl)propanamide hydrochloride

描述

Historical Context and Discovery

The development of this compound emerged from the broader investigation of aminopropanamide derivatives that began gaining attention in the early 21st century. While specific discovery details for this exact compound are not extensively documented in the available literature, its synthesis follows established methodologies developed for related aminoalkyl compounds. The compound belongs to a class of chemicals that gained prominence through systematic exploration of amino acid derivatives and their potential applications in pharmaceutical intermediates.

The synthetic pathway to this compound builds upon foundational work in amine chemistry and amide formation reactions. Historical precedents for similar compounds can be traced to the development of beta-alanine derivatives, where researchers recognized the potential for introducing various alkyl chains to modify biological and chemical properties. The ethoxypropyl substituent represents a strategic modification that enhances solubility characteristics while maintaining the essential amino functionality required for further chemical transformations.

Patent literature reveals that compounds of this structural class have been systematically developed as part of broader pharmaceutical research programs. The specific combination of the 3-aminopropanamide core with the ethoxypropyl group reflects deliberate design choices aimed at optimizing molecular properties for specific applications. This compound exemplifies the evolution from simple amino acid derivatives to more sophisticated intermediates designed for targeted synthetic applications.

Significance in Organic Chemistry Research

This compound demonstrates significant importance in organic chemistry research due to its dual functionality as both a nucleophilic amino compound and an amide substrate. The compound's structural features enable participation in diverse chemical reactions, making it valuable for constructing more complex molecular frameworks. Research has shown that compounds with similar aminopropanamide structures exhibit versatile reactivity patterns, including nucleophilic substitution reactions, condensation reactions, and cyclization processes.

The ethoxypropyl chain contributes to the compound's significance by providing additional sites for chemical modification and influencing the overall molecular conformation. Studies of related compounds have demonstrated that the length and composition of alkoxy chains can dramatically affect both chemical reactivity and biological activity. This structural element allows researchers to fine-tune molecular properties through systematic modification, making it an attractive scaffold for medicinal chemistry applications.

The hydrochloride salt form enhances the compound's utility in research settings by improving water solubility and chemical stability compared to the free base. This property is particularly valuable for biological assays and pharmaceutical formulations where aqueous compatibility is essential. The salt formation also facilitates purification processes and enables more precise handling in laboratory environments.

Contemporary research has highlighted the role of aminopropanamide derivatives in developing novel therapeutic agents. Comparative studies with structurally related compounds have shown that the specific positioning of functional groups significantly influences biological activity. The systematic variation of substituents on the aminopropanamide core has become a standard approach for optimizing compound properties in drug discovery programs.

Overview of Current Research Applications

Current research applications of this compound span multiple areas of chemical and pharmaceutical science. The compound serves as a key intermediate in the synthesis of more complex molecules, particularly those designed for biological activity. Research teams have utilized this compound as a building block for constructing peptide mimetics and other bioactive molecules that require specific spacing and functionality.

In pharmaceutical research, the compound has found application as an intermediate in the development of novel therapeutic agents. Studies have demonstrated its utility in synthesizing compounds with potential activity against various biological targets. The structural features of the molecule, particularly the combination of amino and ether functionalities, make it suitable for creating molecules that can interact with both hydrophilic and lipophilic regions of biological targets.

The compound has also gained attention in materials science research, where its chemical properties are exploited for developing specialized polymers and other advanced materials. The amino group provides sites for cross-linking reactions, while the ethoxypropyl chain contributes to polymer flexibility and processing characteristics. This dual functionality has made it valuable for creating materials with tailored mechanical and chemical properties.

Recent research has explored the compound's role in developing chemical probes for biological research. The strategic placement of functional groups allows for the introduction of fluorescent labels or other detection moieties while maintaining biological activity. This application has proven particularly valuable in studies of protein interactions and cellular processes where precise molecular recognition is required.

Table 1 presents a summary of current research applications and their associated molecular requirements:

| Research Application | Key Molecular Features Utilized | Typical Modifications |

|---|---|---|

| Pharmaceutical Intermediates | Amino group reactivity, water solubility | Acylation, alkylation reactions |

| Peptide Mimetics | Spacer length, conformational flexibility | Cyclization, cross-linking |

| Materials Science | Cross-linking capability, chain length | Polymerization, surface modification |

| Chemical Probes | Biocompatibility, functionalization sites | Fluorescent labeling, bioconjugation |

The compound's versatility in current research stems from its balanced combination of reactive functionality and structural stability. Ongoing investigations continue to reveal new applications, particularly in areas where precise molecular design is required for achieving specific biological or material properties. As research methodologies advance, the compound's role as a foundational building block for more sophisticated molecular architectures continues to expand, reinforcing its significance in contemporary organic chemistry research.

属性

IUPAC Name |

3-amino-N-(3-ethoxypropyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-2-12-7-3-6-10-8(11)4-5-9;/h2-7,9H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSLOJSWRULVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of 3-Ethoxypropionitrile

- Reaction: Ethanol reacts with acrylonitrile in the presence of a strong base catalyst (e.g., sodium ethoxide, potassium hydroxide).

- Conditions: The reaction is carried out in ethanol solvent with controlled temperature (around 45°C), and acrylonitrile is added dropwise to control exothermicity.

- Catalysts: Sodium ethoxide or sodium hydroxide are commonly used as catalyst A.

- Outcome: 3-Ethoxypropionitrile is obtained with high purity (>97%) after reaction completion.

Catalytic Hydrogenation to 3-Ethoxypropylamine

- Catalyst: Modified Raney nickel catalyst (prepared by treating Raney nickel with potassium hydroxide or ammonia solution).

- Conditions: Hydrogenation is performed in an autoclave under hydrogen pressure (3.0–6.0 MPa), at temperatures ranging from 70°C to 150°C.

- Additives: A small amount of inhibitor and liquid ammonia is used to improve selectivity and catalyst stability.

- Process: The nitrile is hydrogenated to the corresponding amine with high conversion (>93%) and purity (>99.5%).

- Yield: Typically around 91–92% yield of 3-ethoxypropylamine is achieved.

- Recycling: Catalysts and solvents can be recycled, reducing waste and cost.

Table 1: Key Parameters for 3-Ethoxypropylamine Preparation

| Step | Catalyst | Temp (°C) | Pressure (MPa) | Purity (%) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acrylonitrile addition | Sodium ethoxide | 45 | Atmospheric | >97 (nitrile) | N/A | Dropwise addition, exothermic |

| Hydrogenation | Modified Raney Ni | 70–150 | 3.0–6.0 | >99.5 | 91–92 | Liquid ammonia and inhibitor used |

Coupling to Form 3-Amino-N-(3-ethoxypropyl)propanamide

The coupling of 3-ethoxypropylamine with a propanamide moiety to form the target compound involves:

Amide Bond Formation

- Reagents: The amine (3-ethoxypropylamine) is reacted with a propanoic acid derivative or activated ester (e.g., acid chloride, HATU-activated acid).

- Solvents: Aprotic polar solvents such as dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) are used.

- Bases: Organic tertiary amines such as triethylamine or diisopropylethylamine (DIPEA) serve as acid scavengers.

- Conditions: Reactions are generally performed at room temperature or slightly elevated temperatures (up to 60°C) for several hours to ensure complete coupling.

- Purification: The crude product is purified by aqueous workup and extraction, followed by recrystallization or chromatography.

Formation of Hydrochloride Salt

- The free amide is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, enhancing stability and crystallinity.

$$

\text{3-ethoxypropylamine} + \text{propanoyl chloride} \xrightarrow[\text{Base}]{\text{DCM, RT}} \text{3-Amino-N-(3-ethoxypropyl)propanamide} \xrightarrow[\text{HCl}]{\text{Solvent}} \text{Hydrochloride salt}

$$

Source: Literature synthesis protocols and patent WO2005012291A1

Detailed Research Findings and Analytical Data

- Reaction Monitoring: Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and purity.

- NMR Data: Proton (1H) and carbon (13C) NMR confirm the structure of intermediates and final products.

- Yields: Consistently high yields (>90%) are reported for both intermediate amine and final amide hydrochloride.

- Purity: Final products achieve >99% purity after purification.

- Catalyst Reuse: Modified Raney nickel catalysts maintain activity over multiple cycles, improving process economics.

Summary Table of Preparation Methods

| Stage | Key Reagents/Conditions | Catalyst/Agent | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 3-Ethoxypropionitrile Synthesis | Acrylonitrile + Ethanol, base catalyst, 45°C | Sodium ethoxide, KOH | N/A | >97 | Controlled dropwise addition |

| Hydrogenation to 3-Ethoxypropylamine | Modified Raney Ni, H2 pressure 3–6 MPa, 70–150°C | Modified Raney Ni + inhibitor | 91–92 | >99.5 | Liquid ammonia used, catalyst recycled |

| Amide Coupling to Target Compound | 3-Ethoxypropylamine + propanoyl derivative, aprotic solvent, base | HATU or acid chloride + TEA | >90 | >99 | Room temperature to 60°C, aqueous workup |

| Hydrochloride Salt Formation | Treatment with HCl in solvent | HCl | Quantitative | >99 | Improves stability and solubility |

化学反应分析

Types of Reactions

3-Amino-N-(3-ethoxypropyl)propanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

Reduction: Reduction reactions can convert the compound into primary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides .

Major Products Formed

The major products formed from these reactions include various substituted amides, primary amines, and carboxylic acids .

科学研究应用

3-Amino-N-(3-ethoxypropyl)propanamide hydrochloride is used in a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and intermediates.

作用机制

The mechanism of action of 3-Amino-N-(3-ethoxypropyl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Propanamide Derivatives

The following table summarizes key structural and functional differences between 3-Amino-N-(3-ethoxypropyl)propanamide hydrochloride and analogous compounds:

Key Observations:

Substituent Effects: Ethoxy vs. Branched Alkyl Groups: Isobutyl and tert-butyl substituents introduce steric hindrance, which may reduce reactivity but improve selectivity in binding interactions . Heterocyclic Moieties: Oxadiazole-containing derivatives (e.g., CAS 1435804-80-0) exhibit enhanced electronic properties, making them suitable for applications in drug design as bioisosteres .

Pharmacological Relevance: Prilocaine hydrochloride (CAS 1786-81-8), a local anesthetic, highlights the importance of the propylamino and aromatic substituents in biological activity. Modifying these groups (e.g., replacing phenyl with ethoxypropyl) could alter receptor affinity or toxicity profiles .

生物活性

3-Amino-N-(3-ethoxypropyl)propanamide hydrochloride is a synthetic compound classified as an amide, specifically a substituted propanamide. Its molecular formula is C₉H₁₈ClN₃O, with a molar mass of approximately 210.7 g/mol. This compound has garnered interest in scientific research, particularly in the fields of biochemistry and pharmacology, due to its potential biological activities and applications in drug design.

Synthesis

The synthesis of this compound typically involves the reaction of 3-ethoxypropylamine with an acylating agent like propanoyl chloride. The process is often facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) to enhance yield and purity. The final product is purified through recrystallization techniques to achieve the desired crystalline form.

Biological Activity

The biological activity of this compound can be attributed to its structural features, particularly the amino group that can interact with various biological targets. This compound has shown promise in several biological studies, particularly in enzyme kinetics and protein-ligand interactions.

The mechanism of action primarily revolves around its role as a substrate in enzymatic reactions or as an inhibitor in biochemical pathways. The amino group may interact with active sites on enzymes, potentially altering their activity or binding affinity. Furthermore, the compound's partition coefficient suggests it can traverse biological membranes, making it relevant for pharmacological studies.

Research Findings

Recent studies have explored the potential applications of this compound in various contexts:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may serve as a lead compound for developing inhibitors targeting polo-like kinase 1 (Plk1), which is implicated in various cancers .

- Cellular Uptake : Studies indicate that this compound is rapidly taken up by certain cancer cell lines, suggesting its potential as a therapeutic agent or drug delivery vehicle .

Case Studies

- Cancer Research : A study focusing on the use of amide-based compounds highlighted the effectiveness of similar structures in inhibiting cancer cell proliferation. The findings suggest that modifications to the amide structure can enhance biological activity against specific cancer types .

- Neutron Capture Therapy (NCT) : Research into boron carriers for neutron capture therapy has shown that compounds with similar structural motifs can improve therapeutic outcomes in glioma models. This underscores the potential utility of this compound in targeted cancer therapies .

Table 1: Biological Activity Comparison

| Compound Name | IC50 (μM) | Solubility (μg/ml) | Biological Target |

|---|---|---|---|

| This compound | TBD | TBD | Enzymatic inhibitors |

| Related Amide Compound A | 4.38 | ND | Polo-like kinase inhibitors |

| Related Amide Compound B | >50 | <1 | General enzyme targets |

Note: TBD = To Be Determined; ND = Not Determined

常见问题

Q. What are the recommended synthetic routes for 3-Amino-N-(3-ethoxypropyl)propanamide hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves coupling 3-aminopropanoic acid derivatives with 3-ethoxypropylamine under acidic conditions, followed by hydrochlorination. Key steps include:

- Amide bond formation : Use carbodiimide coupling reagents (e.g., EDC·HCl) to activate the carboxyl group, as described in similar amide syntheses .

- Hydrochloride salt preparation : React the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to enhance crystallinity and stability .

- Optimization : Adjust reaction time (6–24 hours), temperature (0–25°C), and stoichiometric ratios (1:1.2 amine:acid) to maximize yield (>75%). Scale-up requires controlled addition of reagents to avoid exothermic side reactions .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the ethoxypropyl side chain (δ 1.2–1.4 ppm for CHCHO) and amide carbonyl (δ 170–175 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 210–220 nm) to assess purity (>98%). Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .

- Mass Spectrometry (MS) : Confirm the molecular ion peak [M+H] at m/z 235.1 (calculated for CHNO·HCl) .

Q. How does the hydrochloride salt form impact solubility and experimental handling?

The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water) compared to the free base, facilitating biological assays. Stability studies recommend storage at 2–8°C in desiccated conditions to prevent hygroscopic degradation. For non-aqueous applications (e.g., organic synthesis), neutralize the salt with a weak base (e.g., NaHCO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across different assay systems?

- Assay standardization : Validate cellular permeability (e.g., via Caco-2 monolayer assays) and protein binding (e.g., serum albumin affinity studies) to account for bioavailability differences .

- Impurity profiling : Use LC-MS to identify and quantify synthetic byproducts (e.g., unreacted amine or hydrolyzed intermediates) that may interfere with activity .

- Dose-response curves : Perform assays at multiple concentrations (1–100 µM) in triplicate to assess reproducibility. Cross-validate findings with orthogonal methods (e.g., enzymatic vs. cell-based assays) .

Q. What strategies mitigate instability of this compound under physiological pH conditions?

- Buffering agents : Use phosphate-buffered saline (PBS, pH 7.4) or HEPES (pH 6.5–7.5) to minimize hydrolysis of the ethoxy group.

- Prodrug design : Modify the ethoxypropyl moiety to a tert-butyl or cyclopropyl group for enhanced metabolic stability, as seen in related β-amino acid derivatives .

- Lyophilization : Prepare lyophilized powders for long-term storage, reconstituting in cold, degassed solvents immediately before use .

Q. How can computational modeling guide the design of derivatives with improved target binding affinity?

- Molecular docking : Use software (e.g., AutoDock Vina) to simulate interactions between the compound’s amide group and target enzymes (e.g., proteases or kinases). Focus on hydrogen bonding with catalytic residues .

- QSAR studies : Correlate substituent effects (e.g., ethoxy chain length) with activity data to prioritize synthetic targets. For example, longer alkoxy chains may increase lipophilicity but reduce solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。